3-[(3-Methoxyphenoxy)methyl]piperidine
Overview
Description
“3-[(3-Methoxyphenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is also known by several synonyms, including TIMTEC-BB SBB011475, CHEMBRDG-BB 4004504, ASINEX-REAG BAS 10145137, among others .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” has a density of 1.024g/cm3 . It is a liquid at room temperature . The boiling point is 340.4ºC at 760 mmHg .
Scientific Research Applications
Synthetic Applications and Chemical Analysis
Compounds structurally related to 3-[(3-Methoxyphenoxy)methyl]piperidine have been synthesized for various applications, including the development of new pharmacological agents and the study of their properties. For example, the synthesis and characterization of 2-methoxydiphenidine (MXP), a compound with potential as a 'research chemical', highlight the utility of such molecules in exploring new therapeutic avenues (Elliott et al., 2015). Similarly, the development of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones for their antitumor activity underlines the significance of piperidine derivatives in medicinal chemistry (Jingrong Li et al., 2013).
Materials Science and Corrosion Inhibition
In materials science, piperidine derivatives have been investigated for their corrosion inhibition properties, demonstrating the potential of these compounds in protecting metals against corrosion. Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations indicates their utility in this field (S. Kaya et al., 2016).
Analytical Chemistry and Toxicology
Analytical techniques for identifying and characterizing piperidine-based compounds, such as 3-MeO-PCP and its metabolites in forensic toxicology, underline the importance of such compounds in understanding the pharmacokinetics and toxicological profiles of new psychoactive substances (Nadia Arbouche et al., 2021).
Antimicrobial Research
Research has also explored the antimicrobial potential of piperidine derivatives. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) has been identified as selectively targeting bacterial persisters, a promising avenue for overcoming antibiotic resistance (Jun-Seob Kim et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBAZFXZDGWJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424385 | |
Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405062-73-9 | |
Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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